3-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile
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Overview
Description
3-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile is a complex organic compound that features a piperidine ring, a benzonitrile group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Pyridine Moiety: The pyridine group is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperidine ring.
Formation of the Benzonitrile Group: The benzonitrile group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and reaction conditions are carefully selected to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the pyridine moiety.
Reduction: Reduction reactions may target the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the piperidine or pyridine rings.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted derivatives of the original compound, depending on the reagents used.
Scientific Research Applications
3-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]phenylamine
- 3-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]benzamide
Uniqueness
3-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
3-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-15-10-19(7-8-22-15)25-14-17-5-3-9-23(13-17)20(24)18-6-2-4-16(11-18)12-21/h2,4,6-8,10-11,17H,3,5,9,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQNNQAFJYVCKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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